tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate
CAS No.:
Cat. No.: VC20462889
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO4 |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
| Standard InChI Key | YJPPRECNUURDRC-BDAKNGLRSA-N |
| Isomeric SMILES | C[C@@H]1CN(C[C@H](O1)CO)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CN(CC(O1)CO)C(=O)OC(C)(C)C |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
tert-Butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate features a six-membered morpholine ring with distinct stereochemical configurations at the 2- and 6-positions. The 2-position bears a hydroxymethyl group (-CH2OH), while the 6-position is substituted with a methyl group (-CH3). The tert-butyloxycarbonyl (Boc) group at the 4-position acts as a protective moiety for the morpholine nitrogen, enhancing stability during synthetic manipulations .
The compound’s stereochemistry is critical to its function. The (2S,6R) configuration dictates its spatial orientation, influencing interactions with chiral catalysts or biological targets. This configuration contrasts with related derivatives, such as the (2R,6R) isomer, which exhibits distinct reactivity patterns.
Physicochemical Data
The molecular formula of the compound is C11H21NO4, with a molecular weight of 231.29 g/mol. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate | |
| Standard InChI | InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |
| Canonical SMILES | CC1CN(CC(O1)CO)C(=O)OC(C)(C)C | |
| PubChem CID | 118006385 |
The compound’s solubility and stability data remain under investigation, though analogous Boc-protected morpholines are typically soluble in polar aprotic solvents like dichloromethane or tetrahydrofuran .
Synthesis and Purification
Synthetic Routes
The synthesis of tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate involves multi-step protocols to achieve stereochemical precision. A representative pathway includes:
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Ring Formation: Cyclization of β-amino alcohol precursors to construct the morpholine backbone.
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Stereoselective Functionalization: Introduction of the hydroxymethyl and methyl groups via nucleophilic substitution or oxidation-reduction sequences.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc2O) to protect the morpholine nitrogen .
For example, in a related synthesis of tert-butyl (2S,5R)-5-benzyl-2-(hydroxymethyl)morpholine-4-carboxylate, the hydroxymethyl group was introduced through a Sharpless epoxidation followed by ring-opening with a benzylamine nucleophile . Similar strategies could be adapted for the target compound.
Purification Techniques
Chromatographic methods, particularly flash column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate), are employed to isolate the compound in high purity (>95%). Crystallization from ethanol/water mixtures may further enhance purity .
Chemical Reactivity and Functionalization
Key Reactions
The compound participates in reactions characteristic of both morpholine derivatives and Boc-protected amines:
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Deprotection: Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group, yielding a free amine for further functionalization .
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Hydroxymethyl Oxidation: The primary alcohol can be oxidized to a carboxylic acid using Jones reagent or Swern oxidation, enabling access to carboxylated morpholines .
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Nucleophilic Substitution: The morpholine oxygen may act as a weak nucleophile in alkylation or acylation reactions.
Applications in Peptidomimetics
The hydroxymethyl group facilitates incorporation into peptide backbones, mimicking natural amino acid side chains. For instance, morpholine-based β-amino acids derived from this compound exhibit enhanced metabolic stability compared to linear peptides .
Comparative Analysis with Analogous Compounds
Stereochemical Variants
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(2R,6R)-Isomer: Exhibits reversed configuration at the 2-position, altering its interaction with chiral catalysts.
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tert-Butyl 2-Ethyl-6-methylmorpholine-4-carboxylate: The ethyl substituent increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the hydroxymethyl variant.
Functional Group Modifications
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tert-Butyl 2-(Aminomethyl)-6-methylmorpholine-4-carboxylate: The primary amine enables conjugation with carboxylic acids or carbonyl compounds, broadening its utility in medicinal chemistry.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is a key intermediate in synthesizing:
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Protease Inhibitors: Utilized in HIV and hepatitis C therapeutics .
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Organocatalysts: Chiral morpholines facilitate asymmetric synthesis of pharmaceuticals .
Material Science
Self-assembly properties of morpholine derivatives enable fabrication of nanostructured materials for drug delivery systems .
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